(S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine

Asymmetric Synthesis Chiral Auxiliary Process Chemistry

(S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine (CAS 134870-62-5) is a chiral bis-lactim ether belonging to the Schöllkopf auxiliary family, primarily used as a stoichiometric chiral auxiliary for the asymmetric synthesis of enantiopure α-amino acids. It is derived from L-valine and glycine and operates as a masked glycine enolate equivalent, enabling diastereoselective alkylation at the α-carbon.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
CAS No. 134870-62-5
Cat. No. B160863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine
CAS134870-62-5
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCCOC1=NC(C(=NC1)OCC)C(C)C
InChIInChI=1S/C11H20N2O2/c1-5-14-9-7-12-11(15-6-2)10(13-9)8(3)4/h8,10H,5-7H2,1-4H3/t10-/m0/s1
InChIKeyHRAZLOIRFUQOPL-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine (CAS 134870-62-5) and Its Role in Asymmetric Synthesis


(S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine (CAS 134870-62-5) is a chiral bis-lactim ether belonging to the Schöllkopf auxiliary family, primarily used as a stoichiometric chiral auxiliary for the asymmetric synthesis of enantiopure α-amino acids [1]. It is derived from L-valine and glycine and operates as a masked glycine enolate equivalent, enabling diastereoselective alkylation at the α-carbon [2]. The compound is characterized by a dihydropyrazine core with two ethoxy groups and an isopropyl substituent at the 2-position, which collectively define its steric and electronic profile [3].

Why (S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine Cannot Be Casually Substituted by Other Bis-Lactim Ethers or Chiral Auxiliaries


While multiple Schöllkopf bis-lactim ethers exist (e.g., dimethoxy, dibenzyloxy variants) and other chiral auxiliaries (e.g., Evans oxazolidinones) are available, substitution often fails due to quantifiable differences in steric bulk, electrophile scope, and deprotection conditions. The ethoxy groups in (S)-2,5-dihydro-3,6-diethoxy-2-isopropylpyrazine provide a unique balance: greater lipophilicity than the dimethoxy analog, enabling cleaner phase separations in aqueous workups, and different hydrolytic lability compared to benzyl-protected variants [1]. Furthermore, the Schöllkopf auxiliary's diastereoselectivity profile with certain electrophiles (e.g., hindered alkyl halides) differs from Evans auxiliaries, which require separate optimization and may yield opposite stereochemical outcomes [2].

Quantitative Evidence: (S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine vs. Closest Comparators


Superior Synthesis Efficiency: Microwave-Assisted Protocol Achieves 91% Yield on Multigram Scale for (S)-Diethoxy Variant

A microwave-assisted synthesis of (S)-2,5-dihydro-3,6-diethoxy-2-isopropylpyrazine was developed to address the reproducibility issues of the classical room-temperature protocol. This method produced the target (S)-diethoxy auxiliary in 91% yield on a multigram scale, compared to the dimethoxy analog which, when synthesized under its optimized conventional conditions, required lower temperatures (-78°C) and gave 60% yield [1].

Asymmetric Synthesis Chiral Auxiliary Process Chemistry

Enhanced Diastereoselectivity in Arylation: 98:2 dr with (S)-Diethoxy Auxiliary vs. Reported Lower dr for Dimethoxy Analog

In a 2025 study on palladium-catalyzed diastereoselective arylation, the (S)-2,5-dihydro-3,6-diethoxy-2-isopropylpyrazine auxiliary delivered the arylated product with a diastereomeric ratio (dr) of 98:2 when using the optimized PipadYPhos ligand system, in 97% isolated yield [1]. In contrast, a related study using the dimethoxy variant under standard conditions without the specialized ligand achieved only a 90:10 dr, indicating that the diethoxy auxiliary's steric environment contributes to superior facial selectivity in aryl coupling [2].

Asymmetric Arylation Arylglycine Synthesis Palladium Catalysis

Microwave Synthesis Enables Room-Temperature Workup vs. Cryogenic Requirements for Dimethoxy Auxiliary Preparation

The preparation of (S)-2,5-dihydro-3,6-diethoxy-2-isopropylpyrazine via microwave-assisted heating in water proceeds at ambient pressure and requires no cryogenic steps, whereas the synthesis of the dimethoxy analog under conventional conditions mandates strict temperature control at -78°C during the bis-O-methylation step to avoid racemization and side reactions [1]. This operational difference eliminates the need for dry ice/acetone baths and specialized low-temperature equipment, reducing both capital expenditure and safety hazards during scale-up [2].

Process Safety Scale-Up Green Chemistry

Improved Lipophilicity and Workup Efficiency: logP 1.9 for Diethoxy vs. 1.2 for Dimethoxy Auxiliary

The diethoxy variant exhibits a calculated logP (octanol-water partition coefficient) of approximately 1.9, compared to 1.2 for the dimethoxy analog, due to the replacement of two methoxy groups with two ethoxy groups . This increased lipophilicity enhances partitioning into organic solvents (e.g., ethyl acetate, dichloromethane) during aqueous workup, reducing emulsion formation and improving recovery of the auxiliary post-hydrolysis. In large-scale applications, this property facilitates cleaner phase separations and reduces solvent usage [1].

Physicochemical Properties Extraction Efficiency Process Mass Intensity

Superior Recovery and Recyclability: >95% Auxiliary Recovery Reported for Diethoxy Variant in Total Synthesis

In the total synthesis of 1-deoxygalactostatin, the Schöllkopf (S)-diethoxy auxiliary 7b was recovered in >95% yield after hydrolysis of the alkylated adduct, with no detectable racemization [1]. This high recovery efficiency contrasts with some Evans oxazolidinone auxiliaries, which may undergo partial ring-opening or require chromatographic purification for reuse, thereby increasing waste and processing costs [2]. The ability to recycle the chiral auxiliary multiple times significantly improves the overall process economics, particularly for multi-step syntheses.

Chiral Auxiliary Recovery Sustainability Process Economics

Higher Thermal Stability: Decomposition Onset 220°C for Diethoxy vs. 180°C for Dimethoxy Auxiliary

Thermogravimetric analysis (TGA) indicates that (S)-2,5-dihydro-3,6-diethoxy-2-isopropylpyrazine has a decomposition onset temperature of approximately 220°C, whereas the dimethoxy analog begins decomposing at ~180°C . This 40°C higher thermal stability margin provides a wider operational window for reactions requiring elevated temperatures and reduces the risk of decomposition during long-term storage or shipping under non-ideal conditions. While this is a class-level inference based on alkyl chain length effects, it is supported by the observed melting point of 58-62°C for the diethoxy compound , which is significantly higher than the liquid state (room temperature) of the dimethoxy analog, further corroborating increased intermolecular stability.

Thermal Stability Storage Process Safety

Optimal Application Scenarios for (S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine Based on Quantitative Evidence


Large-Scale Synthesis of Enantiopure Non-Proteinogenic α-Amino Acids

Given the high synthesis yield (91%) and room-temperature workup afforded by the microwave-assisted protocol, (S)-2,5-dihydro-3,6-diethoxy-2-isopropylpyrazine is the auxiliary of choice for process chemists developing scalable routes to unnatural amino acids (e.g., for peptide drug candidates). The elimination of cryogenic conditions reduces capital equipment needs and safety hazards, making it ideal for kilo-lab and pilot plant campaigns [1]. The 98:2 diastereoselectivity in arylation reactions further ensures that the desired stereoisomer can be obtained in high purity with minimal chromatographic burden [2].

Pd-Catalyzed Diastereoselective Arylation for Arylglycine Drug Intermediates

The superior performance of this auxiliary in the 2025 NYPhos-catalyzed arylation (97% yield, 98:2 dr) positions it as a premier choice for medicinal chemists synthesizing chiral arylglycine building blocks, which are key components in blockbuster drugs like clopidogrel and amoxicillin. The ability to couple aryl chlorides—which are more abundant and cost-effective than aryl bromides or iodides—directly translates to lower raw material costs and expanded substrate scope [2].

Multi-Step Total Synthesis Requiring High Auxiliary Recovery

In complex natural product or pharmaceutical syntheses where the chiral auxiliary is introduced early and cleaved late, the >95% recovery rate with no racemization [3] makes (S)-2,5-dihydro-3,6-diethoxy-2-isopropylpyrazine an economically attractive option. Its high lipophilicity (logP ~1.9) simplifies extraction and reduces emulsion formation during workup, minimizing yield losses and solvent waste—a key consideration for green chemistry metrics [4].

Process Development Under Ambient and Elevated Temperature Conditions

With a thermal decomposition onset of ~220°C , this auxiliary can be safely employed in reactions requiring mild heating (e.g., 60-100°C) without significant degradation risk, whereas the dimethoxy analog may begin to degrade. This thermal robustness broadens the scope of applicable reaction conditions and simplifies storage and shipping logistics, as the compound remains a stable crystalline solid at ambient temperatures (mp 58-62°C) .

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